Cas no 1014310-11-2 (2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide)
![2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1014310-11-2x500.png)
2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide 化学的及び物理的性質
名前と識別子
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- EN300-26592707
- 2-{4-[5-(1,2-DITHIOLAN-3-YL)PENTANOYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
- 1014310-11-2
- AKOS016890403
- AKOS001160924
- 2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide
-
- インチ: 1S/C21H28F3N3O3S2/c22-21(23,24)30-17-7-5-16(6-8-17)25-19(28)15-26-10-12-27(13-11-26)20(29)4-2-1-3-18-9-14-31-32-18/h5-8,18H,1-4,9-15H2,(H,25,28)
- InChIKey: FGCBIFURVHBTKM-UHFFFAOYSA-N
- ほほえんだ: S1C(CCS1)CCCCC(N1CCN(CC(NC2C=CC(=CC=2)OC(F)(F)F)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 491.15241860g/mol
- どういたいしつりょう: 491.15241860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592707-0.05g |
2-{4-[5-(1,2-dithiolan-3-yl)pentanoyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
1014310-11-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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5. Book reviews
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamideに関する追加情報
Compound CAS No 1014310-11-2: 2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide
The compound with CAS No 1014310-11-2, named 2-{4-[5-(1,2-Dithiolan-3-YL)pentanoyl]piperazin-1-YL}-N-[4-(trifluoromethoxy)phenyl]acetamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems and advanced materials development.
The molecular structure of this compound is characterized by the presence of a piperazine ring, which serves as a central scaffold for various functional groups. The 1,2-dithiolane moiety attached to the pentanoyl chain introduces sulfur-based functionalities, enhancing the compound's ability to participate in redox reactions and coordinate with metal ions. This feature makes it particularly valuable in the synthesis of bioactive molecules and catalytic systems.
Recent studies have highlighted the role of this compound in enhancing the stability and bioavailability of drugs. The incorporation of a trifluoromethoxy group on the phenyl ring significantly improves the molecule's lipophilicity, enabling better penetration through biological membranes. This property has been leveraged in the development of novel drug delivery systems that target specific tissues or organs with high precision.
In addition to its pharmacological applications, this compound has shown potential in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers and nanomaterials. The combination of its sulfur-based functionalities and aromatic groups allows for the creation of materials with unique mechanical and electronic properties.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the piperazine ring, followed by the introduction of the dithiolane and trifluoromethoxy groups through carefully designed coupling reactions.
Recent advancements in green chemistry have also influenced the synthesis pathways for this compound. Scientists are now exploring more sustainable methods to produce this molecule, such as using biocatalysts or renewable feedstocks, which align with global efforts to reduce environmental impact.
In conclusion, CAS No 1014310-11-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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